3-chloro-4-fluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide
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Description
3-chloro-4-fluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18ClFN2O4S and its molecular weight is 400.85. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Research on benzenesulfonamide derivatives, such as the study by Bats et al. (2001), explores the crystal packing and intermolecular interactions of similar compounds. These studies contribute to the understanding of molecular conformations and interactions, which are crucial in the design and synthesis of new materials and drugs (Bats, Frost, & Hashmi, 2001).
Antiviral Research
Compounds related to the given chemical structure have been investigated for their potential as antiviral agents. For instance, Cheng De-ju (2015) reported on the synthesis of methylbenzenesulfonamide derivatives with potential applications in HIV-1 infection prevention, highlighting the role of such compounds in developing new therapeutic strategies (Cheng De-ju, 2015).
Corrosion Inhibition
Piperidine derivatives, including those with benzenesulfonamide groups, have been studied for their corrosion inhibition properties on metals. Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies to predict the inhibition efficiencies of these compounds, demonstrating their potential in protecting metals from corrosion, which is significant for industrial applications (Kaya et al., 2016).
Dementia Treatment Research
AND-1184, a compound related to the one inquired about, was investigated by Pawlak et al. (2021) for its potential as an active pharmaceutical ingredient (API) in treating dementia. This research involves structural investigation through single-crystal X-ray and solid-state NMR characterizations, underscoring the importance of such compounds in the development of new treatments (Pawlak, Szczesio, & Potrzebowski, 2021).
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O4S/c18-15-9-14(1-2-16(15)19)26(23,24)20-10-12-3-6-21(7-4-12)17(22)13-5-8-25-11-13/h1-2,5,8-9,11-12,20H,3-4,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEMQLQGUSZWMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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